molecular formula C7H8FNO2S B1438304 (3-Fluorophenyl)methanesulfonamide CAS No. 919353-99-4

(3-Fluorophenyl)methanesulfonamide

Cat. No. B1438304
M. Wt: 189.21 g/mol
InChI Key: GMGURIXOPQPLIV-UHFFFAOYSA-N
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Description

“(3-Fluorophenyl)methanesulfonamide” is a chemical compound with the molecular formula C7H8FNO2S . It is also known as FM-19. The compound has a molecular weight of 189.21 .


Molecular Structure Analysis

The InChI code for “(3-Fluorophenyl)methanesulfonamide” is 1S/C7H8FNO2S/c8-7-3-1-2-6(4-7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11) . This indicates the presence of a fluorophenyl group attached to a methanesulfonamide group.


Physical And Chemical Properties Analysis

“(3-Fluorophenyl)methanesulfonamide” is a powder that is stored at room temperature .

Scientific Research Applications

  • Cholesterol Biosynthesis Inhibition

    Methanesulfonamide derivatives, including those similar to (3-Fluorophenyl)methanesulfonamide, have been evaluated for their ability to inhibit HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. For example, one such compound was found to be a potent inhibitor, significantly more effective than lovastatin sodium salt (Watanabe et al., 1997).

  • Molecular Conformation and NMR Studies

    Investigations into the molecular conformation, NMR chemical shifts, and vibrational transitions of compounds related to (3-Fluorophenyl)methanesulfonamide, such as N-(2-methylphenyl)methanesulfonamide, have been conducted using DFT quantum chemical methods (Karabacak, Cinar, & Kurt, 2010).

  • Synthetic Utility in Organic Chemistry

    The synthetic versatility of α-fluoro(disulfonyl)methane derivatives, closely related to (3-Fluorophenyl)methanesulfonamide, has been explored for the preparation of fluoromethylated organic molecules, demonstrating the compound's potential as a versatile synthon (Prakash et al., 2010).

  • Palladium-Catalyzed Cross-Coupling Reactions

    Methanesulfonamide, as part of the molecular structure of (3-Fluorophenyl)methanesulfonamide, has been used in palladium-catalyzed cross-coupling reactions. This method offers a safer alternative by avoiding genotoxic impurities (Rosen et al., 2011).

  • Enzyme Reaction Studies

    Studies on methanesulfonates, which include (3-Fluorophenyl)methanesulfonamide, have revealed their interaction with enzymes like acetylcholinesterase, forming inactive derivatives. Such studies contribute to understanding enzyme mechanisms and inhibitor design (Greenspan & Wilson, 1970).

  • Antioxidant Activity Assessment

    Quantum-chemical calculations on compounds structurally related to (3-Fluorophenyl)methanesulfonamide have been used to predict their antioxidant activity, demonstrating another potential application in medicinal chemistry (Xue et al., 2022).

  • Catalysis in Organic Synthesis

    The use of fluorobis(phenylsulfonyl)methane, similar to (3-Fluorophenyl)methanesulfonamide, in catalytic enantioselective reactions, highlights its application in synthesizing chiral monofluoromethylated compounds, important in pharmaceuticals (Moon, Cho, & Kim, 2009).

Safety And Hazards

“(3-Fluorophenyl)methanesulfonamide” is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(3-fluorophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO2S/c8-7-3-1-2-6(4-7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGURIXOPQPLIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60655651
Record name 1-(3-Fluorophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluorophenyl)methanesulfonamide

CAS RN

919353-99-4
Record name 3-Fluorobenzenemethanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=919353-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Fluorophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-fluorophenyl)methanesulfonamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
MMG El-Din, MI El-Gamal, MS Abdel-Maksoud… - European journal of …, 2015 - Elsevier
Synthesis of a new series of 1,3,4-oxadiazole derivatives possessing sulfonamide moiety is described. Their in vitro antiproliferative activities against NCI-58 human cancer cell lines of …
Number of citations: 82 www.sciencedirect.com
BYH Tan, YC Teo, AH Seow - European Journal of Organic …, 2014 - Wiley Online Library
A simple and practical protocol for the cross‐coupling of methanesulfonamide and aryl iodides under ligand‐free copper(I)‐oxide‐catalyzed conditions in water is reported. The method …
TA Rietz, KB Teuscher, JJ Mills… - Journal of Medicinal …, 2021 - ACS Publications
T-cell immunoglobulin and mucin domain-containing molecule 3 (TIM-3; HAVCR2) has emerged as an attractive immune checkpoint target for cancer immunotherapy. TIM-3 is a …
Number of citations: 12 pubs.acs.org
FA Abulwerdi, MD Shortridge… - Journal of medicinal …, 2016 - ACS Publications
Small molecules that bind to RNA potently and specifically are relatively rare. The study of molecules that bind to the HIV-1 transactivation response (TAR) hairpin, a cis-acting HIV …
Number of citations: 86 pubs.acs.org
P Kloevekorn, B Pfaffenrot, M Juchum, R Selig… - European Journal of …, 2021 - Elsevier
The mitogen-activated protein kinase (MAP) kinase 4 (MKK4) was found to be a major regulator of liver regeneration and could be a valuable drug target addressing liver related …
Number of citations: 9 www.sciencedirect.com

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